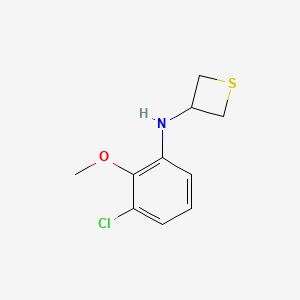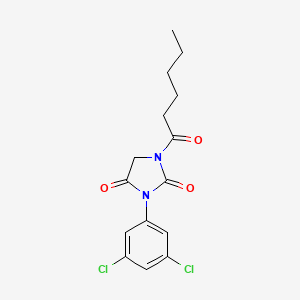![molecular formula C14H15ClN2OS B12948790 2-(4-Chloro-3-methylphenyl)-3-thioxohexahydroimidazo[1,5-a]pyridin-1(5h)-one CAS No. 60726-03-6](/img/structure/B12948790.png)
2-(4-Chloro-3-methylphenyl)-3-thioxohexahydroimidazo[1,5-a]pyridin-1(5h)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chloro-3-methylphenyl)-3-thioxohexahydroimidazo[1,5-a]pyridin-1(5h)-one is a complex organic compound with a unique structure that includes a chloro-substituted phenyl ring and a thioxoimidazopyridine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3-methylphenyl)-3-thioxohexahydroimidazo[1,5-a]pyridin-1(5h)-one typically involves multi-step organic reactions. One common route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 4-chloro-3-methylbenzaldehyde, the compound can be synthesized through a series of reactions involving condensation, cyclization, and thionation steps.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the laboratory-scale synthesis to larger scales. This includes the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Chloro-3-methylphenyl)-3-thioxohexahydroimidazo[1,5-a]pyridin-1(5h)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro-substituted phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the corresponding alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-(4-Chloro-3-methylphenyl)-3-thioxohexahydroimidazo[1,5-a]pyridin-1(5h)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-(4-Chloro-3-methylphenyl)-3-thioxohexahydroimidazo[1,5-a]pyridin-1(5h)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)-5-(methyl(prop-2-yn-1-yl)amino)-1H-pyrazole-4-carbonitrile
- 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid
Uniqueness
2-(4-Chloro-3-methylphenyl)-3-thioxohexahydroimidazo[1,5-a]pyridin-1(5h)-one is unique due to its specific structural features, such as the thioxoimidazopyridine core and the chloro-substituted phenyl ring. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
60726-03-6 |
|---|---|
Molekularformel |
C14H15ClN2OS |
Molekulargewicht |
294.8 g/mol |
IUPAC-Name |
2-(4-chloro-3-methylphenyl)-3-sulfanylidene-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyridin-1-one |
InChI |
InChI=1S/C14H15ClN2OS/c1-9-8-10(5-6-11(9)15)17-13(18)12-4-2-3-7-16(12)14(17)19/h5-6,8,12H,2-4,7H2,1H3 |
InChI-Schlüssel |
URXVDMTTZRYXPM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)N2C(=O)C3CCCCN3C2=S)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-(4-Hydroxybenzo[b]thiophen-7-yl)ethan-1-one](/img/structure/B12948733.png)
![Benzoic acid, 3-[3-(2,4-difluorophenyl)-2-oxo-1-imidazolidinyl]-](/img/structure/B12948741.png)








